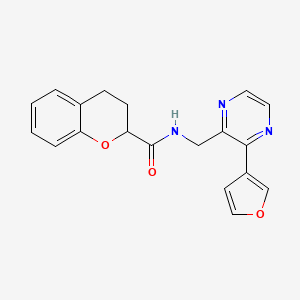

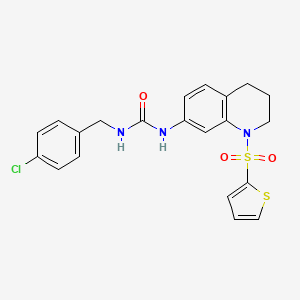

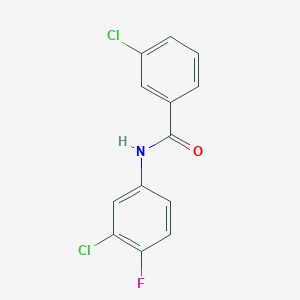

N-(4-carbamoylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-carbamoylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as FCPR03, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FCPR03 is a dihydropyridine derivative that belongs to the class of L-type calcium channel blockers. It has been found to exhibit a range of pharmacological properties, including antihypertensive, anti-inflammatory, and anti-cancer effects.

Scientific Research Applications

Discovery and Development of Met Kinase Inhibitors

Compounds structurally similar to the one mentioned often play a crucial role in the discovery and development of kinase inhibitors, which have significant therapeutic implications in cancer treatment. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds have shown excellent in vivo efficacy and favorable pharmacokinetic profiles, advancing into clinical trials for their therapeutic potential in treating Met-dependent tumors (Schroeder et al., 2009).

Advances in Polymer Science

The synthesis and characterization of novel polyamides derived from specific bis(ether-carboxylic acid) or bis(ether amine) structures, related to the query compound, underscore their importance in material science. These polyamides exhibit remarkable solubility in organic solvents, high thermal stability, and the ability to form transparent, flexible films. Such properties are crucial for developing new materials with potential applications in electronics, coatings, and as high-performance plastics (Hsiao et al., 1999).

Role in HIV Treatment Research

Compounds with a dihydropyridine core structure have been pivotal in researching HIV treatment. For example, Raltegravir, an HIV integrase inhibitor, utilizes a similar dihydropyridine scaffold, highlighting the compound class's significance in developing antiretroviral therapies. The structural insights and interaction mechanisms provided by such studies are invaluable for designing more effective drugs against HIV (Yamuna et al., 2013).

Antimicrobial and Antituberculosis Research

Dihydropyridines have also been explored for their antimicrobial and antituberculosis activities. Synthesis and evaluation of N-aryl-1,4-dihydropyridine-3,5-dicarboxamides have demonstrated promising anti-tuberculosis activity, indicating their potential as novel therapeutic agents against tuberculosis. Such research is crucial for addressing the growing resistance to existing antibiotics and finding new treatment avenues (Mohammadpour, 2012).

properties

IUPAC Name |

N-(4-carbamoylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O3/c21-17-6-2-1-4-14(17)12-24-11-3-5-16(20(24)27)19(26)23-15-9-7-13(8-10-15)18(22)25/h1-11H,12H2,(H2,22,25)(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHVRAUHWUKEIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2373643.png)

![6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373645.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2373647.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylcyclopropane-1-sulfonamide](/img/structure/B2373650.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B2373654.png)